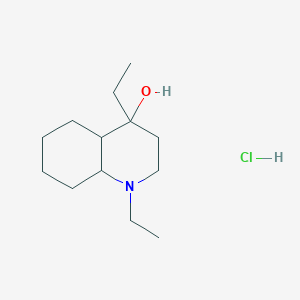
1,4-Diethyldecahydroquinolin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyldecahydroquinolin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23NO•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1,4-diethylquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation process converts the aromatic ring into a decahydroquinoline structure. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diethyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-diethyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diethylquinoline: The parent compound from which 1,4-diethyldecahydroquinolin-4-ol hydrochloride is derived.
Decahydroquinoline: A fully saturated derivative of quinoline.
Quinoline: The aromatic parent compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62234-09-7 |
|---|---|
Molekularformel |
C13H26ClNO |
Molekulargewicht |
247.80 g/mol |
IUPAC-Name |
1,4-diethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h11-12,15H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
UFAWETTURRGPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(C2C1CCCC2)CC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


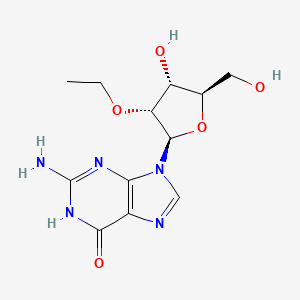
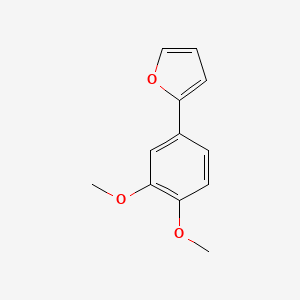
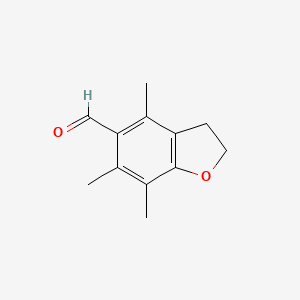
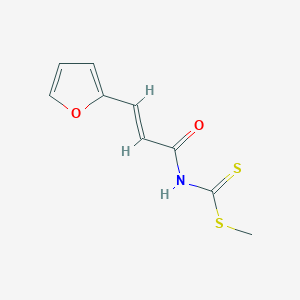

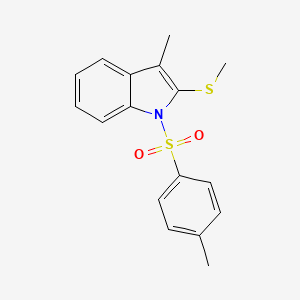
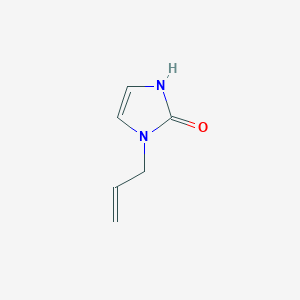
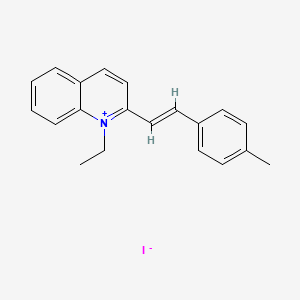

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
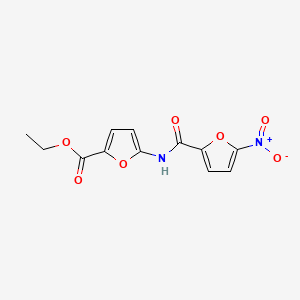
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
